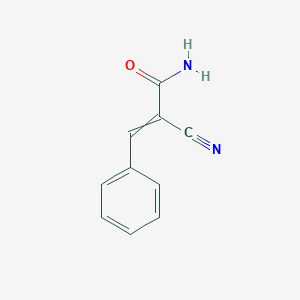

2-Cyano-3-phenylprop-2-enamide

Vue d'ensemble

Description

2-Cyano-3-phenylprop-2-enamide is an organic compound with the molecular formula C10H8N2O. It is characterized by the presence of a cyano group (–CN) and a phenyl group (–C6H5) attached to a prop-2-enamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyano-3-phenylprop-2-enamide can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of cyanoacetamide with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for maximum yield and purity.

Types of Reactions:

Cyclodimerization: this compound undergoes cyclodimerization reactions, forming complex cyclic structures.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Reduction Reactions: Reduction of the cyano group can lead to the formation of amines.

Common Reagents and Conditions:

Bases: Piperidine, pyridine

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Ethanol, methanol, dichloromethane

Major Products:

Cyclodimerization Products: Complex cyclic compounds

Reduction Products: Amines

Applications De Recherche Scientifique

Overview

2-Cyano-3-phenylprop-2-enamide, with the molecular formula C10H8N2O, is an organic compound notable for its structural features, including a cyano group and a phenyl group attached to a prop-2-enamide backbone. This compound has garnered attention in various fields of scientific research due to its unique reactivity and potential applications in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile intermediate for the preparation of complex molecules. Notably, it is utilized in the synthesis of heterocyclic compounds and other derivatives through reactions such as:

- Knoevenagel Condensation : This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of various substituted compounds.

- Cyclodimerization : The compound can react with itself to form cyclic dimers, which are valuable in creating more complex cyclic structures essential for pharmaceutical applications.

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations have shown promise in its application as an anticancer agent, warranting further exploration into its mechanisms of action and efficacy .

Medicinal Chemistry

The compound serves as a precursor for synthesizing various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance therapeutic properties. For instance:

- Drug Development : The compound's derivatives are being explored for their potential therapeutic effects, particularly in targeting specific biological pathways related to diseases such as cancer .

Materials Science

In materials science, this compound is investigated for its role in developing advanced materials. Its unique electronic properties make it suitable for applications such as:

- Dye-Sensitized Solar Cells (DSSCs) : Research has demonstrated that derivatives of this compound can be used as sensitizers in DSSCs, contributing to the efficiency of solar energy conversion .

Study on Anticancer Properties

A study published in Molecular Pharmacology explored the anticancer efficacy of this compound derivatives against various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential pathways for drug development targeting cancer cells.

Synthesis for Solar Cell Applications

In another study focused on electrochemical applications, researchers synthesized a dye based on this compound for use in DSSCs. The synthesized dye demonstrated an efficiency of 1.7% under standard testing conditions, highlighting its potential as a viable material in renewable energy technologies .

Mécanisme D'action

The mechanism of action of 2-Cyano-3-phenylprop-2-enamide involves its reactivity at the cyano and phenyl groups. The cyano group can undergo nucleophilic attack, leading to various substitution and addition reactions. The phenyl group provides stability and can participate in π-π interactions, influencing the compound’s overall reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

2-Cyano-3-(dimethylamino)-N-phenylprop-2-enamide: Similar structure with a dimethylamino group instead of a phenyl group.

2-Cyano-3-phenylprop-2-enamide derivatives: Various derivatives with different substituents on the phenyl ring or modifications at the cyano group.

Uniqueness: this compound is unique due to its specific combination of a cyano group and a phenyl group on a prop-2-enamide backbone. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and research applications.

Activité Biologique

2-Cyano-3-phenylprop-2-enamide, an organic compound with the molecular formula , is characterized by the presence of a cyano group (–CN) and a phenyl group (–C₆H₅) attached to a prop-2-enamide backbone. This compound has garnered interest in various fields due to its potential biological activities, particularly its antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group and phenyl ring are crucial for binding to the active sites of these targets, facilitating inhibition or modulation of their activity. This compound may also engage in covalent bonding with nucleophilic residues in proteins, enhancing its inhibitory effects.

Pharmacokinetics

While the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not extensively studied, understanding these properties is essential for determining its bioavailability and therapeutic potential. Further research is needed to elucidate these pharmacokinetic characteristics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, although specific data on its effectiveness compared to established antibiotics is limited. The compound's mechanism likely involves disruption of microbial cellular processes through enzyme inhibition .

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of this compound can interact with oncogenic proteins like KRAS, leading to reduced tumor growth in preclinical models .

Case Studies and Research Findings

-

Inhibition of KRAS Oncogene :

Compound Binding Affinity (IC50) Mechanism This compound ~3 μM Inhibits KRAS G12C interaction BI-0474 Improved by 500-fold Targets switch II pocket -

Antimicrobial Studies :

- Another study focused on the antimicrobial effects of similar compounds against various pathogens. Results indicated that structural modifications could enhance activity against specific bacterial strains, suggesting a pathway for developing more effective antimicrobial agents based on this scaffold .

Propriétés

IUPAC Name |

2-cyano-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGACPGKMWWAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-79-5 | |

| Record name | 2-Cyano-3-phenylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique reactivity does 2-cyano-3-phenylprop-2-enamide exhibit, and what implications does this have for chemical synthesis?

A1: The paper "Novel cyclodimerisation reactions of this compound" [] focuses specifically on the unique ability of this compound to undergo cyclodimerization reactions. This means that two molecules of this compound can react with each other to form a cyclic dimer. While the abstract doesn't delve into specific reaction conditions or products, this characteristic highlights the compound's potential as a building block for creating more complex cyclic structures. This is particularly relevant in organic synthesis, where generating diverse cyclic compounds is crucial for developing new pharmaceuticals, materials, and other valuable molecules.

Q2: How is this compound utilized in the synthesis of other compounds?

A2: The research paper "N-hetaryl-2-cyanoacetamides in the synthesis of substituted (E)-N-hetaryl-2-cyanoacrylamides, (E)-N-alkyl-N-hetaryl-2-cyanoacrylamides, and 6-amino-2-oxo-4-phenyl-1-(pyridin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitriles" [] showcases the use of this compound as a precursor in multi-step synthesis. Specifically, it's employed to create a variety of substituted (E)-N-hetaryl-2-cyanoacrylamides and related compounds. This highlights the versatility of this compound as a synthetic intermediate for accessing a diverse range of chemical structures with potentially valuable properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.